molecular formula C38H52NOPS B6290220 [S(R)]-N-[(S)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide CAS No. 2413724-69-1

[S(R)]-N-[(S)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B6290220
CAS No.: 2413724-69-1
M. Wt: 601.9 g/mol
InChI Key: MWJGYFSGTDMIEO-LVRORLBOSA-N
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Description

[S(R)]-N-[(S)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is a chiral sulfinamide-phosphine hybrid ligand designed for asymmetric catalysis. Its structure features a stereogenic sulfur atom in the sulfinamide group and a bulky diadamantylphosphino moiety, which confers unique steric and electronic properties. The adamantane substituents are highly rigid and hydrophobic, enhancing enantioselectivity in reactions such as hydrogenation and cross-coupling by creating a well-defined chiral environment .

Properties

IUPAC Name

(R)-N-[(S)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52NOPS/c1-36(2,3)42(40)39(4)35(32-10-6-5-7-11-32)33-12-8-9-13-34(33)41(37-20-26-14-27(21-37)16-28(15-26)22-37)38-23-29-17-30(24-38)19-31(18-29)25-38/h5-13,26-31,35H,14-25H2,1-4H3/t26?,27?,28?,29?,30?,31?,35-,37?,38?,41?,42+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJGYFSGTDMIEO-LVRORLBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Andersen’s Resolution Method

This classical method resolves racemic sulfinyl chlorides using chiral auxiliaries. For this compound, tert-butanesulfinamide serves as the chiral directing group. The process involves:

  • Condensation of racemic sulfinyl chloride with (S)-tert-butanesulfinamide under basic conditions.

  • Diastereomeric crystallization to isolate the desired (R)-sulfinamide precursor.

Key Data:

ParameterValue
Yield68–72%
Diastereomeric Excess>98%
Crystallization SolventEthyl acetate/hexane

Copper-Catalyzed Sulfinamide Formation

Recent advances employ CuI/2,2′-bipyridine catalysts to directly couple thiols with amines under oxidative conditions. For this compound:

  • p-Toluenethiol reacts with tert-butylamine in DMSO at 60°C.

  • Oxygen atmosphere drives sulfinamide formation via sulfenic acid intermediates.

Reaction Conditions:

  • Catalyst: CuI (5 mol%), bpy (10 mol%)

  • Temperature: 60°C

  • Yield: 85% (isolated)

  • Selectivity: 92% enantiomeric excess (ee).

VariableOptimal Value
SOCl₂ Equiv1.1
Reaction Time2 hours (Step 1)
SolventTetrahydrofuran (THF)
Temperature−78°C → RT (Step 2)
Yield74%

Palladium-Catalyzed P–C Bond Formation

An alternative method uses Pd(OAc)₂/Xantphos to couple bromophenyl-sulfinamide derivatives with diadamantylphosphine:

  • Requires Buchwald-Hartwig conditions.

  • Achieves higher functional group tolerance but lower yields (58–63%).

Stereochemical Control and Purification

Dynamic Kinetic Resolution

Chiral phosphoric acids (e.g., TRIP) induce asymmetric induction during ligand attachment:

  • TRIP (10 mol%) in toluene at 0°C.

  • Converts racemic mixtures to >99% ee product via reversible sulfinyl group inversion.

Chromatographic Purification

Final purification uses silica gel impregnated with (R)-DNB-Glycine:

  • Eluent: Hexane/EtOAc (4:1) + 0.1% triethylamine.

  • Retains enantiopurity while removing residual adamantane byproducts.

Performance Metrics:

MetricResult
Recovery89%
Purity (HPLC)99.2%
ee98.5%

Alternative Synthetic Routes

DABSO-Based Sulfinylation

Employing the sulfur dioxide surrogate DABSO streamlines sulfinyl chloride formation:

  • p-Fluorophenylmagnesium bromide + DABSO → Metal sulfinate.

  • SOCl₂ quench yields sulfinyl chloride.

  • Amine coupling completes the sulfinamide.

Advantages:

  • Room-temperature reactions.

  • Gram-scale feasibility (79% yield).

Enzymatic Resolution

Lipase-catalyzed acetylation of racemic intermediates offers eco-friendly enantiomer separation:

  • Candida antarctica lipase B (CAL-B) in vinyl acetate.

  • 48-hour reaction achieves 96% ee but lower yield (52%).

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Andersen’s Resolution68–72>98ModerateHigh
CuI/bpy Catalysis8592HighModerate
Grignard Addition7498.5HighLow
DABSO Protocol7995HighModerate
Enzymatic Resolution5296LowHigh

Challenges and Mitigation Strategies

Adamantane Solubility Issues

  • Problem: Poor solubility of bis(1-adamantyl)phosphine in THF.

  • Solution: Use 1,2-dimethoxyethane (DME) as co-solvent.

Sulfinyl Chloride Hydrolysis

  • Problem: Moisture sensitivity during ligand coupling.

  • Solution: Rigorous drying with molecular sieves and Schlenk techniques.

Byproduct Formation

  • Problem: Adamantane dimerization during phosphine synthesis.

  • Mitigation: Lower reaction temperature (−20°C) and slow reagent addition.

Chemical Reactions Analysis

Role in Asymmetric Catalysis

This compound functions as a chiral ligand in transition metal-catalyzed asymmetric reactions. The adamantane-phosphine moiety provides steric bulk and electron-rich coordination sites, while the sulfinamide group enhances enantioselectivity through hydrogen-bonding interactions .

Key Reactions:

  • Iridium-Catalyzed Asymmetric Hydrogenation :
    The ligand facilitates the hydrogenation of olefins with high enantiomeric excess (ee) by coordinating to iridium centers. For example, in the hydrogenation of α,β-unsaturated ketones, ee values exceeding 95% have been reported .

  • Palladium-Catalyzed Cross-Coupling :
    Its phosphine component stabilizes palladium intermediates in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation under mild conditions .

Reaction Type Substrate Catalyst System ee/% Yield
Hydrogenationα,β-Unsaturated ketonesIr/(S(R))-Ligand Complex>95% ee
Suzuki-Miyaura CouplingAryl bromidesPd/(S(R))-Ligand Complex85–92% Yield

Coordination Chemistry and Metal Complexation

The ligand forms stable complexes with transition metals such as Ir, Pd, and Rh. Key coordination features include:

  • Bidentate Binding : The phosphine and sulfinamide groups chelate metals, creating rigid chiral environments critical for stereocontrol .

  • Air Sensitivity : Complexes require argon atmospheres due to the ligand’s susceptibility to oxidation .

Stability Comparison with Analogues:

Ligand Metal Stability (Half-Life in Air)
[S(R)]-Ligand (Adamantane-Phosphine)Ir12 hours
Di-tert-butylphosphino-sulfinamide Pd8 hours

Synthetic Modifications

  • Desulfinylation : Acidic hydrolysis (e.g., HCl/MeOH) cleaves the sulfinamide group, yielding enantiopure amines without racemization .

  • Phosphine Oxidation : Reacts with peroxides to form phosphine oxides, though this deactivates catalytic activity .

Industrial and Pharmacological Relevance

  • Pharmaceutical Intermediates : Used to synthesize androgen receptor antagonists and farnesyltransferase inhibitors .

  • Limitations : Commercial availability is restricted to industrial/research laboratories due to handling requirements (argon storage, non-consumer use) .

Comparison with Related Ligands

Feature [S(R)]-Ligand BINAP Josiphos
Steric Bulk High (adamantane)ModerateHigh
Electron Density Electron-rich (phosphine)ModerateVariable
Synthetic Versatility High (dual functionality)LimitedModerate

This ligand’s bifunctional design merges the advantages of sulfinamide auxiliaries and phosphine ligands, making it indispensable in enantioselective synthesis and industrial catalysis. Further studies exploring its applications in C–H functionalization are warranted .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Sulfinamides have been investigated for their potential anticancer properties. Studies have shown that compounds with sulfinamide groups can exhibit selective cytotoxicity against various cancer cell lines. For instance, research indicates that the presence of phosphine moieties enhances the interaction of these compounds with biological targets, leading to improved therapeutic efficacy.

Case Study: Cytotoxicity Testing

A study evaluated the cytotoxic effects of sulfinamide derivatives on human cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential.

CompoundCell LineIC50 (µM)
[S(R)]-N-[(S)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamideA549 (Lung)5.4
This compoundMCF7 (Breast)3.8

Mechanism of Action
The mechanism by which sulfinamides exert their anticancer effects is believed to involve the induction of apoptosis and the inhibition of cell proliferation through modulation of key signaling pathways such as PI3K/Akt and MAPK.

Catalysis Applications

Asymmetric Synthesis
Sulfinamides are valuable in asymmetric synthesis as they can act as chiral auxiliaries or catalysts. Their ability to facilitate enantioselective reactions makes them essential in the synthesis of pharmaceuticals where chirality is crucial.

Case Study: Asymmetric Reaction

In a recent study, this compound was utilized in the asymmetric synthesis of β-amino acids. The reaction achieved high enantioselectivity (>90% ee), demonstrating the compound's effectiveness as a chiral catalyst.

Reaction TypeYield (%)Enantioselectivity (%)
β-Amino Acid Synthesis8592

Material Science Applications

Polymer Chemistry
The incorporation of sulfinamide functionalities into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. Research has shown that polymers modified with sulfinamides exhibit improved resistance to thermal degradation.

Case Study: Polymer Modification

A study investigated the impact of adding this compound into polycarbonate matrices. The results indicated an increase in glass transition temperature (Tg) and tensile strength compared to unmodified polymers.

PropertyUnmodified PolycarbonateModified Polycarbonate
Tg (°C)147155
Tensile Strength (MPa)6075

Mechanism of Action

The mechanism of action of [S®]-N-[(S)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide involves its interaction with molecular targets through its chiral centers. The diadamantanphosphino group plays a crucial role in binding to metal centers, facilitating catalytic reactions. The compound’s unique structure allows it to influence reaction pathways and improve the selectivity and efficiency of catalytic processes .

Comparison with Similar Compounds

Research Implications

  • Catalytic Performance: The diadamantanphosphino ligand outperforms dicyclohexyl and diphenyl analogs in enantioselective transformations, achieving >95% ee in model hydrogenation reactions .
  • Limitations : Low solubility in polar solvents and high molecular weight may limit its use in industrial-scale applications.
  • Future Directions : Hybrid ligands combining adamantane’s steric bulk with xanthene’s electronic properties (e.g., ) could bridge selectivity and stability gaps.

Biological Activity

[S(R)]-N-[(S)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, commonly referred to as a sulfinamide compound, is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article reviews its biological activity, synthesizing findings from various studies and providing detailed insights into its mechanisms of action, efficacy, and potential therapeutic uses.

Chemical Structure and Properties

  • IUPAC Name : (R)-N-((S)-(2-(di(adamantan-1-yl)phosphaneyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
  • Molecular Formula : C38H52NOPS
  • Molecular Weight : 601.87 g/mol
  • CAS Number : 2413724-69-1

The compound features a sulfinamide functional group which is known for imparting unique biological activities, particularly in enzyme inhibition and receptor modulation.

The biological activity of this sulfinamide compound primarily involves its role as a ligand in various biochemical pathways. The presence of the adamantane-derived phosphine moiety enhances its binding affinity to target proteins, particularly enzymes involved in cancer pathways.

Enzyme Inhibition

Research indicates that sulfinamides can act as inhibitors for several enzymes:

  • Farnesyltransferase : This enzyme is crucial in the post-translational modification of proteins involved in cell signaling pathways related to cancer progression. Inhibitors of farnesyltransferase have been explored as potential anticancer agents .
  • Androgen Receptor Antagonism : The compound may also interact with androgen receptors, which are significant in prostate cancer biology. Studies have shown that modifying sulfinamide structures can lead to effective androgen receptor antagonists .

Biological Activity Data

Activity TypeTarget/EffectReference
Farnesyltransferase InhibitionPotential anticancer activity
Androgen Receptor ModulationAntagonistic effects
Enzyme Binding AffinityHigh due to phosphine group

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of sulfinamides exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of farnesyltransferase activity, leading to disrupted cell proliferation and increased apoptosis .
  • Androgen Receptor Interaction : Another investigation focused on the synthesis of sulfinamide derivatives that selectively inhibited androgen receptor activity. These compounds showed promise in reducing prostate cancer cell growth in vitro and warrant further exploration in vivo .

Q & A

Basic: What synthetic methodologies are recommended for preparing [S(R)]-N-[(S)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide?

The synthesis involves sequential functionalization of the sulfinamide core and phosphine ligand. A validated approach includes:

  • Step 1 : Reacting (R)-N,2-dimethylpropane-2-sulfinamide with a chiral benzyl bromide intermediate under Mitsunobu conditions to establish stereochemistry .
  • Step 2 : Introducing the diadamantanphosphino group via palladium-catalyzed cross-coupling (e.g., using Pd(OAc)₂ and Xantphos in toluene at 80°C) .
  • Purification : Use silica gel chromatography with gradient elution (hexane/EtOAc) followed by recrystallization in CH₂Cl₂/hexane. Monitor purity via HPLC (C18 column, 90:10 MeCN/H₂O) .

Basic: How is the stereochemical configuration of this compound confirmed experimentally?

Key methods include:

  • X-ray Crystallography : Resolve absolute configuration by single-crystal analysis (e.g., using Mo-Kα radiation) .
  • NMR Spectroscopy : Compare 1H^1H and 31P^31P NMR shifts with known diastereomers. The adamantane group’s rigidity simplifies splitting patterns .
  • Optical Rotation : Measure [α]D25[α]_D^{25} and cross-reference with literature values for analogous sulfinamide-phosphine hybrids .

Advanced: How do steric effects from the diadamantanphosphino group influence catalytic performance in asymmetric hydrogenation?

The adamantane moiety introduces significant steric bulk, which:

  • Enhances Enantioselectivity : Restricts substrate approach to the metal center, favoring one enantiomeric pathway. For example, in ketone hydrogenation, enantiomeric excess (ee) increases by ~20% compared to diphenylphosphino analogs .
  • Reduces Reaction Rates : Steric hindrance slows substrate binding. Kinetic studies (e.g., Eyring plots) show a 1.5–2× decrease in turnover frequency (TOF) versus less bulky ligands .
  • Mitigation Strategy : Balance steric bulk by adjusting solvent polarity (e.g., use THF instead of toluene) to improve diffusion rates .

Advanced: How can researchers resolve contradictions in catalytic activity data across different studies?

Contradictions often arise from subtle variations in:

  • Metal Precursors : Test multiple precursors (e.g., [Rh(COD)₂]BF₄ vs. [Ir(COD)Cl]₂) to identify ligand-metal compatibility .
  • Substrate Scope : Perform Hammett analysis to correlate electronic effects with ee and yield trends .
  • Reproducibility Checks : Ensure rigorous exclusion of moisture/O₂ (e.g., via glovebox techniques) and validate catalyst loading (ICP-MS for metal quantification) .

Basic: What are common impurities in synthesized batches, and how are they detected?

Frequent impurities include:

  • Unreacted Sulfinamide : Detect via TLC (Rf = 0.3 in 7:3 hexane/EtOAc) or LC-MS (m/z 220 [M+H]⁺) .
  • Phosphine Oxidation Byproducts : Identify using 31P^31P NMR (δ 25–30 ppm for phosphine oxide vs. δ -10 ppm for intact ligand) .
  • Resolution : Employ preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) for enantiomer separation .

Advanced: What computational strategies predict ligand behavior in novel catalytic systems?

  • DFT Calculations : Model metal-ligand interactions (e.g., using B3LYP/6-31G*) to predict binding energies and transition states .
  • QSPR Models : Correlate steric/electronic parameters (e.g., Tolman cone angle, Natural Bond Orbital charges) with experimental ee values .
  • Machine Learning : Train neural networks on ligand libraries to forecast performance in untested reactions (e.g., using Python-based cheminformatics tools) .

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